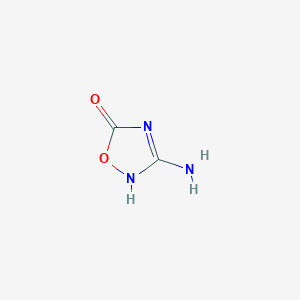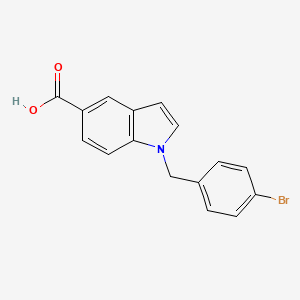[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)
[(4-Bromothiophen-2-yl)methyl](methyl)[(oxan-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is an organic compound with the molecular formula C12H16BrNOS This compound features a bromothiophene moiety, a methyl group, and an oxan-4-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding methylated product. The final step involves the reaction of this intermediate with oxan-4-ylmethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a sulfoxide or sulfone derivative.
Reduction: The major product is the corresponding thiol or amine.
Substitution: The major product is a substituted thiophene derivative.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of brominated thiophenes with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
Uniqueness
(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is unique due to the presence of the oxan-4-ylmethyl group, which imparts additional steric and electronic properties. This makes it distinct from other bromothiophene derivatives and allows for unique interactions in chemical and biological systems.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c1-14(7-10-2-4-15-5-3-10)8-12-6-11(13)9-16-12/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYQAGNDRQCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
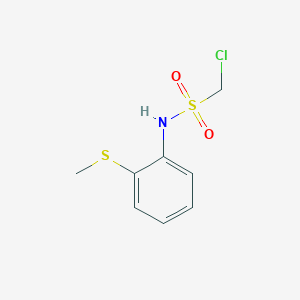
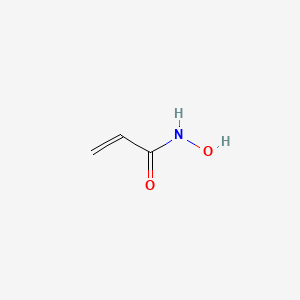


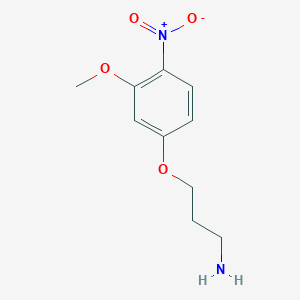

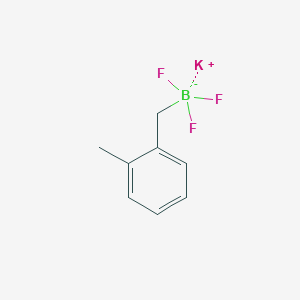
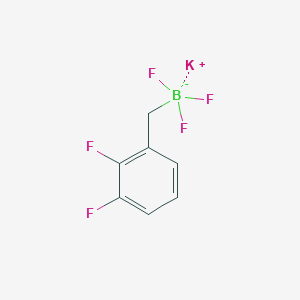
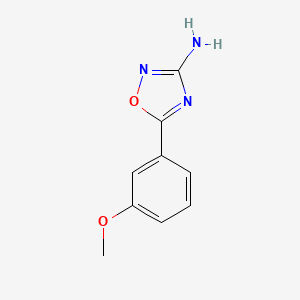
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid](/img/structure/B7893843.png)
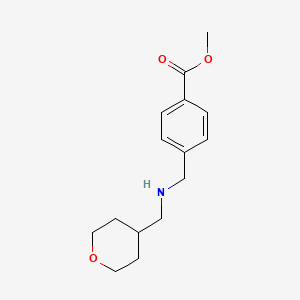
[(oxan-4-yl)methyl]amine](/img/structure/B7893861.png)
